molecular formula C12H21FN2O3 B8573415 Tert-butyl [1-(fluoroacetyl)piperidin-4-yl]carbamate CAS No. 651056-74-5

Tert-butyl [1-(fluoroacetyl)piperidin-4-yl]carbamate

Cat. No. B8573415
M. Wt: 260.30 g/mol
InChI Key: FPTYDOWTEBFDOU-UHFFFAOYSA-N
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Patent
US07268150B2

Procedure details

A solution of 500 mg of tert-butyl piperidin-4-ylcarbamate and 345 mg of ethyl fluoroacetate in 1 ml of trifluoroethanol was heated under reflux for 8 hours. The reaction mixture was concentrated under reduced pressure, and 1 M hydrochloric acid was added to the resulting residue. Then, this was extracted with EtOAc, and the organic layer was washed with aqueous saturated sodium hydrogencarbonate and brine. This was then dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The resulting residue was purified with silica gel column chromatography (eluent: chloroform to chloroform/methanol=30/1) to obtain 345 mg of tert-butyl [1-(fluoroacetyl)piperidin-4-yl]carbamate.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH2:3][CH2:2]1.[F:15][CH2:16][C:17](OCC)=[O:18]>C(O)C(F)(F)F>[F:15][CH2:16][C:17]([N:1]1[CH2:2][CH2:3][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:11])([CH3:13])[CH3:12])[CH2:5][CH2:6]1)=[O:18]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
345 mg
Type
reactant
Smiles
FCC(=O)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
C(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, and 1 M hydrochloric acid
ADDITION
Type
ADDITION
Details
was added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
Then, this was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with aqueous saturated sodium hydrogencarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This was then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified with silica gel column chromatography (eluent: chloroform to chloroform/methanol=30/1)

Outcomes

Product
Name
Type
product
Smiles
FCC(=O)N1CCC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 345 mg
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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